molecular formula C8H14ClNO2 B3117555 Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride CAS No. 2241501-10-8

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride

Cat. No.: B3117555
CAS No.: 2241501-10-8
M. Wt: 191.65 g/mol
InChI Key: HWXFAQPPPXBKCZ-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride is a bicyclic amine derivative with a norbornane-like framework. Its molecular formula is C₈H₁₃NO₂·HCl, and it has a molecular weight of 155.19 g/mol (base) . The compound features a methyl ester group at position 5 and a secondary amine integrated into the bicyclic scaffold, which is protonated as a hydrochloride salt. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for drug discovery and as a synthetic intermediate .

Key applications include its use as a building block for bioactive molecules, particularly in central nervous system (CNS) and antiviral drug development. Storage recommendations specify inert atmospheres at 2–8°C to maintain stability .

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-3-6-2-5(7)4-9-6;/h5-7,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXFAQPPPXBKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241501-10-8
Record name 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2241501-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride typically involves the reaction of a bicyclic amine with methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s bicyclo[2.2.1]heptane core is shared with several analogs, but substituents and functional groups significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Features of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate Hydrochloride and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Price (USD/EUR) Key Applications/Notes References
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl C₈H₁₃NO₂·HCl 155.19 (base) Methyl ester, HCl salt $295 Drug discovery intermediate
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₉FN₂·HCl Not reported 6-Fluoro substitution, HCl salt Not listed Enhanced metabolic stability
(1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane C₁₁H₁₉NO₂ 197.27 Boc-protected amine €157 Synthetic intermediate for N-protection
Ethyl (1R,4R,5R)-2-methyl-5-phenyl-... HCl* C₁₆H₂₂ClNO₂ 295.80 Ethyl ester, phenyl group, methyl substituent Not listed Increased lipophilicity
6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₈F₂N₂·HCl Not reported 6,6-Difluoro substitution, HCl salt Not listed Potential antiviral activity
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate HCl C₈H₁₃NO₂·HCl Not reported [3.1.1] bicyclic framework Not listed Alternative scaffold for drug design

*Full name: Ethyl (1R,4R,5R)-2-methyl-5-phenyl-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride

Functional Group Impact

  • Fluorinated Derivatives : The 6-fluoro and 6,6-difluoro analogs (Table 1) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .
  • Boc Protection : Boc-protected derivatives (e.g., (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane) are critical in multi-step syntheses to shield the amine group during reactions .

Price and Availability

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl is priced at $295 (100 mg scale), reflecting moderate synthetic complexity . Comparatively, Boc-protected analogs (€157–284) and fluorinated derivatives (prices unreported) suggest higher costs due to additional functionalization steps .

Research Findings

  • Antiviral Potential: Bicyclo[2.2.1]heptane derivatives are intermediates in influenza drug synthesis (e.g., via lactam alcoholysis and guanidine formation) .
  • Structural Rigidity: The norbornane-like framework enforces specific conformations, improving target selectivity in receptor binding .
  • Fluorine Effects : 6-Fluoro substitutions reduce metabolic clearance in preclinical models, a trend observed in related bicyclic amines .

Biological Activity

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride (CAS No. 2241501-10-8) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Information:

  • Molecular Formula: C8_8H14_{14}ClNO2_2
  • Molecular Weight: 191.66 g/mol
  • CAS Number: 2241501-10-8
  • Purity: ≥95%

Storage Conditions:

  • Recommended to be kept in a dark place under inert atmosphere at temperatures between 2-8°C.

Methyl 2-azabicyclo[2.2.1]heptane derivatives have been studied for their interaction with various neurotransmitter systems, particularly their role as ligands at the dopamine transporter (DAT). Research indicates that these compounds exhibit binding affinities that can influence dopaminergic signaling, which is critical in the context of addiction and other neuropsychiatric disorders.

In Vitro Studies

In vitro studies have shown that the compound and its derivatives act as ligands for the dopamine transporter, with varying potencies compared to cocaine and other known DAT inhibitors. For instance, one study reported that certain stereoisomers of related azabicyclo compounds displayed Ki values ranging from 5 to 96 µM, indicating they are significantly less potent than cocaine but still relevant for therapeutic exploration .

Case Studies

  • Dopamine Transporter Binding:
    A study synthesized various stereoisomers of methyl 2-azabicyclo[2.2.1]heptane derivatives and evaluated their binding affinities at the dopamine transporter. The results indicated that while these compounds were less potent than cocaine, they could serve as useful scaffolds for developing new DAT inhibitors .
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition:
    Another research focused on related bicyclic compounds demonstrated their potential as DPP-4 inhibitors, which are of interest in diabetes treatment. The study utilized molecular modeling to predict the binding affinities and suggested that modifications to the bicyclic structure could enhance DPP-4 inhibitory activity .

Table 1: Binding Affinities of Methyl 2-Azabicyclo Compounds

CompoundKi (µM)Relative Potency
Methyl 2-azabicyclo[2.2.1]heptane5 - 96Less potent than cocaine
Cocaine<0.01Reference
WIN 35,065-2<0.01Reference

Table 2: Safety and Handling Information

Hazard StatementPrecautionary Measures
H315 - Causes skin irritationP280 - Wear protective gloves
H319 - Causes serious eye irritationP305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes
H335 - May cause respiratory irritationP261 - Avoid breathing dust/fume/gas/mist/vapors/spray

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR confirms bicyclic structure, carboxylate position, and hydrochloride salt formation. Key signals include δ ~3.7 ppm (ester methyl) and δ ~5.2 ppm (bridgehead protons) .
  • HPLC-MS : Validates purity (>97%) and molecular weight (e.g., m/z 212.29 for the free base) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic system .

How is this compound utilized in the development of antiviral or antibiotic agents?

Basic
The bicyclic framework serves as a rigid scaffold in drug design. Examples include:

  • Ledipasvir intermediates : Bicyclo[2.2.1]heptane derivatives enhance binding to viral proteases via conformational restriction .
  • β-lactam antibiotics : Analogous 4-thia-1-azabicyclo[3.2.0]heptane structures (e.g., mezlocillin) leverage the bicyclic core for β-lactamase resistance .

What chemoenzymatic strategies are employed to optimize the synthesis of this compound?

Q. Advanced

  • Whole-cell biocatalysis : Resolves racemic mixtures using enzymes like lipases or ketoreductases. For example, Candida antarctica lipase B selectively hydrolyzes esters to isolate the (1R,4S) enantiomer .
  • Dynamic kinetic resolution : Combines enzymatic selectivity with in-situ racemization to achieve high yields (>90% ee) .

How does stereochemistry influence the pharmacological activity of this compound, and how is it controlled during synthesis?

Q. Advanced

  • The (1R,4S) configuration enhances binding to neurological or viral targets due to optimal spatial orientation of the carboxylate and amine groups.
  • Chiral auxiliaries : Boc-protected intermediates enable stereoselective alkylation or cyclization .
  • Asymmetric hydrogenation : Catalyzed by Rh or Ru complexes to set bridgehead stereocenters .

What structure-activity relationship (SAR) studies have been conducted on bicyclo[2.2.1]heptane derivatives in antiviral research?

Q. Advanced

  • Substitution at C5 : Methyl ester groups improve membrane permeability, while bulkier substituents reduce off-target effects.
  • Bridgehead nitrogen : Protonation at physiological pH enhances solubility and target engagement (e.g., HCV NS5A inhibitors) .
  • Comparative SAR : Bicyclo[2.2.2]octane analogs show reduced activity, highlighting the importance of ring strain and size .

How are contradictions in synthetic yield data between lactam alcoholysis and enzymatic methods resolved?

Q. Advanced

  • Process optimization : Lactam alcoholysis achieves ~60% yield but requires costly enantiomer separation. Enzymatic methods improve efficiency (75–80% yield) but demand tailored fermentation conditions.
  • Hybrid approaches : Combine chemical synthesis (e.g., oxime formation) with enzymatic resolution to balance cost and yield .

What stability challenges arise in handling this compound, and how are they mitigated?

Q. Advanced

  • Hydrolysis susceptibility : The ester group degrades in aqueous media. Storage at 5°C in anhydrous DMSO or acetonitrile extends shelf life .
  • Light sensitivity : Amber vials prevent photodegradation of the bicyclic core.
  • QC protocols : Regular COA verification via HPLC ensures batch consistency .

How does this compound compare to other bridged bicyclic amines in drug discovery?

Q. Advanced

  • Conformational rigidity : Superior to pyrrolidines in restricting rotational freedom, enhancing target affinity.
  • Bioavailability : Lower logP compared to bicyclo[3.2.1]octanes improves aqueous solubility .
  • Synthetic accessibility : More tractable than norbornene derivatives due to established protection/deprotection protocols .

What strategies are recommended for resolving discrepancies in analytical data (e.g., NMR vs. X-ray)?

Q. Advanced

  • Multi-technique validation : Cross-reference NMR (solution state) with X-ray (solid state) to confirm stereochemistry.
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify misassignments .
  • Batch reproducibility : Analyze ≥3 independent syntheses to distinguish artifacts from true structural variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride

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